molecular formula C13H12N2O B7969841 9-Aminoacridine hemihydrate

9-Aminoacridine hemihydrate

Cat. No.: B7969841
M. Wt: 212.25 g/mol
InChI Key: IJBMBMFBYYEVKO-UHFFFAOYSA-N
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Description

9-Aminoacridine hemihydrate is a derivative of acridine, a heterocyclic compound composed of a tricyclic aromatic system. This compound is known for its high fluorescence and is used in various scientific and industrial applications. It appears as a yellow crystalline powder and is almost insoluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Aminoacridine can be synthesized through several methods. One common method involves the reaction of N-phenyl-o-phenylenediamine with phosphorus pentachloride, followed by heating with ammonium carbonate in phenol. Another method involves the reaction of acridine with sodium amide.

Industrial Production Methods: Industrial production of 9-aminoacridine hemihydrate typically involves large-scale synthesis using the aforementioned methods, followed by crystallization to obtain the hemihydrate form. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Types of Reactions:

    Oxidation: 9-Aminoacridine can undergo oxidation reactions, often resulting in the formation of acridone derivatives.

    Reduction: Reduction of 9-aminoacridine can lead to the formation of dihydroacridine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, leading to various substituted acridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Acridone derivatives.

    Reduction: Dihydroacridine derivatives.

    Substitution: Various substituted acridine derivatives depending on the substituent used.

Scientific Research Applications

9-Aminoacridine hemihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye and a catalyst in organic synthesis.

    Biology: Acts as a DNA intercalator, making it useful in studies involving DNA replication and transcription.

    Medicine: Exhibits anticancer and antimicrobial activities. It is used in the development of drugs targeting specific types of cancer cells and drug-resistant strains of microorganisms.

    Industry: Employed in the production of fluorescent dyes and as a mutagen in genetic research.

Mechanism of Action

The primary mechanism of action of 9-aminoacridine involves DNA intercalation, where the compound inserts itself between DNA base pairs. This disrupts DNA replication and transcription, leading to cell death. It also inhibits topoisomerase II, an enzyme crucial for DNA replication. Additionally, 9-aminoacridine can disrupt several signaling pathways, including PI3K/AKT/mTOR, p53, and NF-kappaB, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

    Acridine Orange: Another acridine derivative used as a fluorescent dye and in nucleic acid staining.

    Proflavine: A compound similar to 9-aminoacridine, used as an antiseptic and in DNA intercalation studies.

    Quinacrine: An acridine derivative used as an antimalarial drug and in the treatment of giardiasis.

Uniqueness: 9-Aminoacridine hemihydrate is unique due to its high fluorescence and strong DNA intercalation properties. Its ability to inhibit topoisomerase II and disrupt multiple signaling pathways makes it particularly effective in anticancer and antimicrobial applications. Unlike some similar compounds, it has a broader range of applications in both scientific research and industrial processes.

Properties

IUPAC Name

acridin-9-amine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H2,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBMBMFBYYEVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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